3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine
Overview
Description
3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine (3FP6PP) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a type of pyridazine, a six-membered nitrogen-containing heterocyclic ring, which is an important class of compounds in organic chemistry. 3FP6PP has been studied for its potential as a drug, and its effects on biochemical and physiological processes have been investigated.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3-fluoroamphetamine , have been found to act as monoamine releasers with a preference for dopamine and norepinephrine over serotonin .
Mode of Action
Based on the similarity to 3-fluoroamphetamine , it can be hypothesized that this compound might interact with its targets (dopamine and norepinephrine transporters) to increase the release of these neurotransmitters, leading to enhanced neurotransmission .
Biochemical Pathways
It’s plausible that, like other similar compounds, it may influence the dopaminergic and noradrenergic pathways, given its potential role as a dopamine and norepinephrine releaser .
Pharmacokinetics
Compounds with similar structures, such as 3-fluoroamphetamine, have been found to have an onset of action within 20-60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2-3 hours .
Result of Action
Based on its potential similarity to 3-fluoroamphetamine , it might lead to increased levels of dopamine and norepinephrine in the synaptic cleft, potentially resulting in heightened alertness, increased energy, and other stimulant-like effects .
Advantages and Limitations for Lab Experiments
The use of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine in laboratory experiments has several advantages. It is easy to synthesize, and it is relatively stable when stored. In addition, it is relatively non-toxic, which makes it safe to use in laboratory experiments. However, it is important to note that 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine is a potent compound, and it can be toxic if not used properly. Therefore, it is important to use proper safety precautions when working with 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine.
Future Directions
There are several potential future directions for the use of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine. One potential direction is the development of new drugs based on 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine. Another potential direction is the use of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine as an insecticide or in agriculture. Finally, 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine could be used as a tool to study the biochemical and physiological effects of environmental toxins.
Scientific Research Applications
3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine has been studied for its potential applications in scientific research. It has been used as a tool to study the biochemical and physiological effects of drugs, as well as to study the mechanisms of action of drugs. It has also been used as a tool to study the effects of environmental toxins on biochemical and physiological processes. In addition, 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine has been studied for its potential use as an insecticide, as well as its potential use in agriculture.
properties
IUPAC Name |
3-(3-fluorophenyl)-6-piperazin-1-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-3-1-2-11(10-12)13-4-5-14(18-17-13)19-8-6-16-7-9-19/h1-5,10,16H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLOSHICJUKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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